

Application Notes and Protocols for Assessing MX106 Efficacy in Animal Models

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Compound of Interest

Compound Name: MX106

Cat. No.: B609370

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Introduction

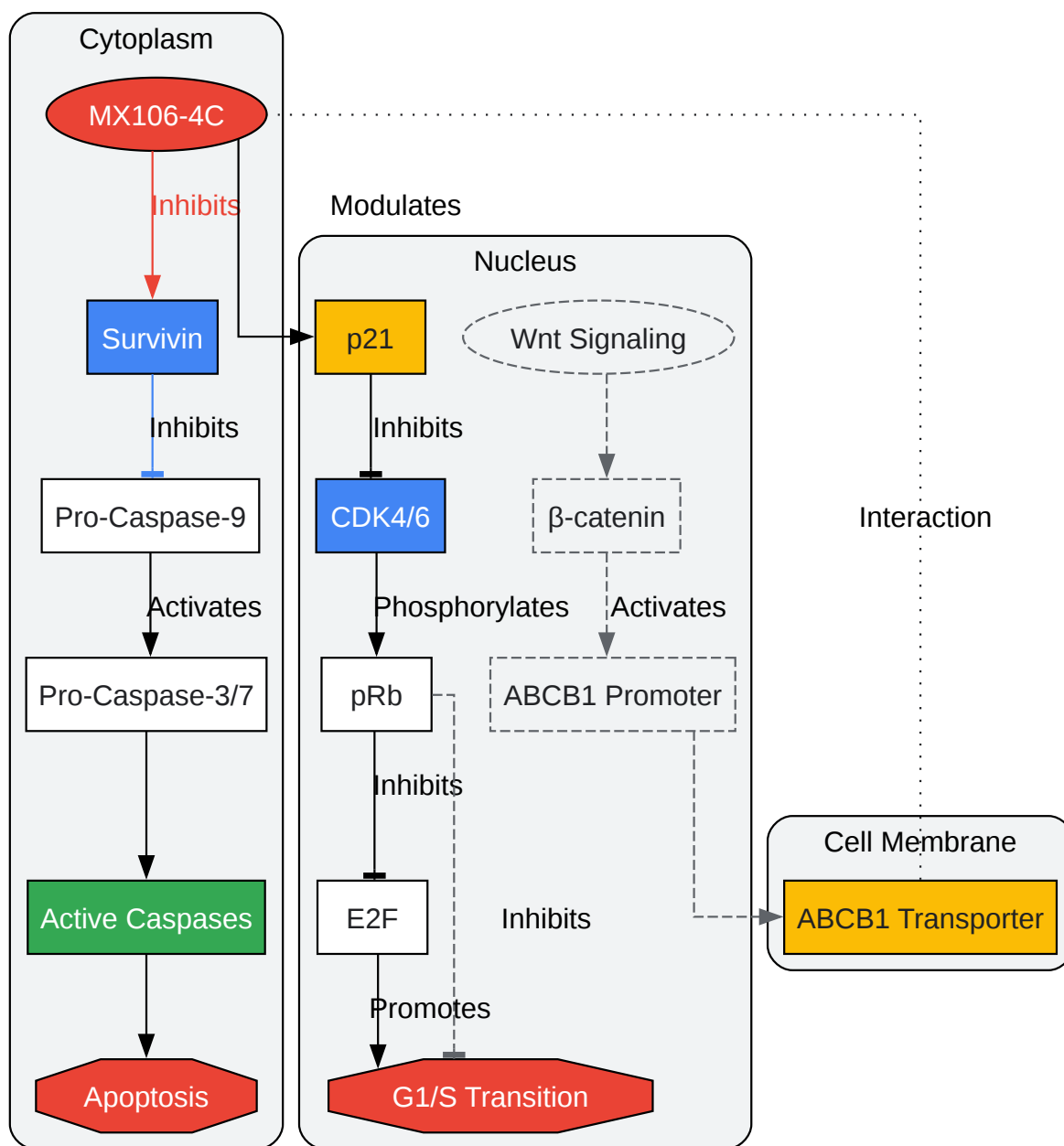
MX106-4C is a novel small molecule survivin inhibitor demonstrating potent cytotoxic activity against multidrug-resistant (MDR) colorectal cancer cells. Its mechanism of action is linked to the inhibition of survivin in an ABCB1-dependent manner, leading to cell cycle arrest and apoptosis.^[1] Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in most human cancers and is associated with resistance to chemotherapy and a poor prognosis. Therefore, therapeutic agents targeting survivin, such as **MX106-4C**, represent a promising strategy for the treatment of MDR colorectal cancer.

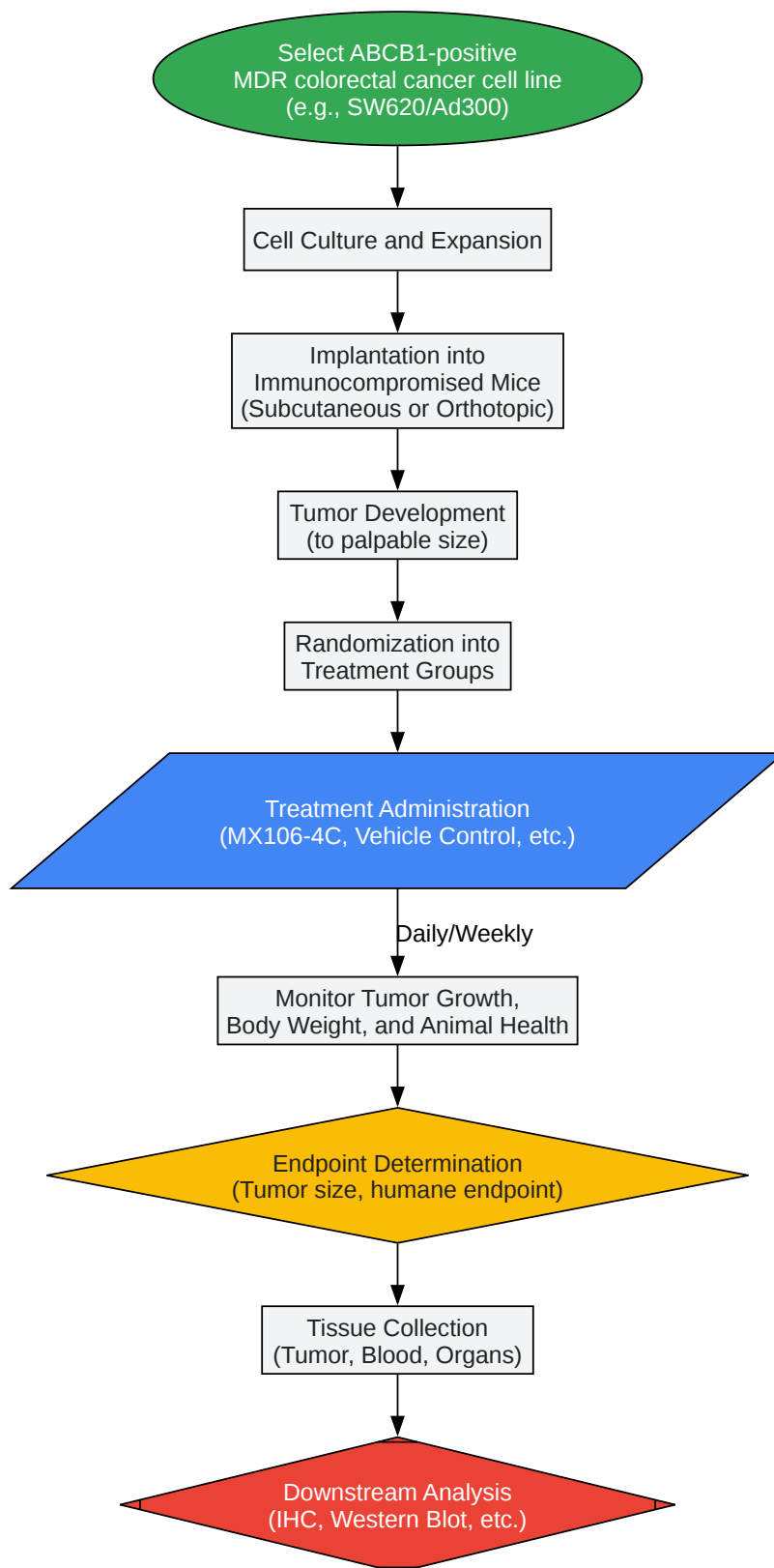
These application notes provide detailed protocols for assessing the in vivo efficacy of **MX106-4C** using animal models of ABCB1-positive, multidrug-resistant colorectal cancer. The described methodologies cover the establishment of xenograft models, treatment administration, and subsequent endpoint analyses to comprehensively evaluate the anti-tumor activity of **MX106-4C**.

Signaling Pathway of MX106-4C in ABCB1-Positive MDR Colorectal Cancer

MX106-4C exerts its selective cytotoxic effects through a mechanism involving the ABCB1 transporter and the inhibition of survivin, which in turn modulates the p21-CDK4/6-pRb

pathway, leading to cell cycle arrest and apoptosis.[1] The overexpression of ABCB1, a drug efflux pump, is a major contributor to multidrug resistance in cancer. The Wnt/ β -catenin signaling pathway has been implicated in the transcriptional regulation of ABCB1.[2][3]





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References

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